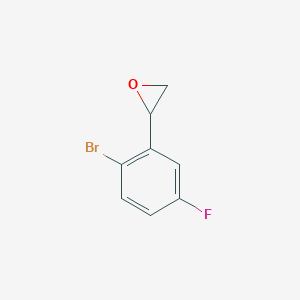

2-(2-Bromo-5-fluorophenyl)oxirane

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

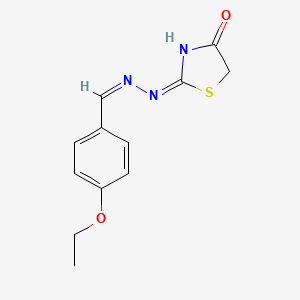

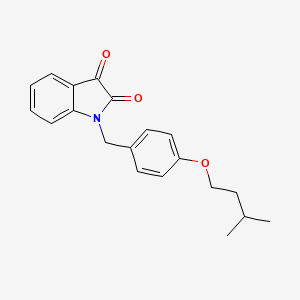

“2-(2-Bromo-5-fluorophenyl)oxirane” is a chemical compound with the CAS Number: 1696361-54-2 . It has a molecular weight of 217.04 and its molecular formula is C8H6BrFO . The compound is typically stored at room temperature .

Molecular Structure Analysis

The InChI code for “2-(2-Bromo-5-fluorophenyl)oxirane” is 1S/C8H6BrFO/c9-7-2-1-5(10)3-6(7)8-4-11-8/h1-3,8H,4H2 . This code provides a specific textual identifier for the compound’s molecular structure.Physical And Chemical Properties Analysis

“2-(2-Bromo-5-fluorophenyl)oxirane” is a liquid at room temperature . More detailed physical and chemical properties were not available in the sources I found.Wissenschaftliche Forschungsanwendungen

Chiral Resolution Reagent

2-(2-Bromo-5-fluorophenyl)oxirane serves as a base for synthesizing (S)-2-[(R)-Fluoro(phenyl)methyl]oxirane, a chiral resolution reagent. This compound, obtained from enantiopure (2S,3S)-phenylglycidol, reacts with α-chiral primary and secondary amines through regioselective ring-opening. This process allows for the easy identification and quantification of diastereomeric products via 19F, 1H, and 13C NMR and HPLC, showcasing its versatility for analyzing scalemic mixtures of amines (Rodríguez-Escrich et al., 2005).

Synthesis of Fluorinated Chirons

The compound is also pivotal in the synthesis of fluorinated chirons, which are crucial for producing enantiomerically pure molecules. The reaction of diazomethane on certain precursors, including fluorophenyl derivatives, leads to the formation of highly diastereoselective oxiranes. These reactions open pathways to create variously substituted, sulfur-free tertiary α-(fluoromethyl)carbinols, significant for further chemical modifications and applications in synthesizing optically pure substances (Bravo et al., 1994).

Stereoselective Formation and Nucleophilic Reactions

Furthermore, the synthesis of 2-(fluoromethyl)oxiranes through stereoselective formation and nucleophilic reactions with diazomethane on fluorophenyl compounds showcases a method to obtain compounds with potential biological and pharmacological applications. The detailed structural elucidation and the reaction conditions' influence on chemo- and stereoselectivity highlight the compound's importance in creating novel molecular structures (Arnone et al., 1995).

Novel Photophysical Characteristics

In addition, 2-(2-Bromo-5-fluorophenyl)oxirane related compounds contribute to the development of materials with novel photophysical characteristics. The synthesis and analysis of 2,7-fluorenevinylene-based trimers, for instance, involve reactions leading to compounds with strong blue-green photoluminescence, offering insights into electroluminescence and the electronic properties of conjugated systems (Mikroyannidis et al., 2006).

Safety and Hazards

The safety data sheet for “2-(2-Bromo-5-fluorophenyl)oxirane” suggests that it should be handled with care. It’s recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . It’s also advised to use personal protective equipment and ensure adequate ventilation .

Wirkmechanismus

Target of Action

Oxiranes, also known as epoxides, are highly reactive due to the strain in their three-membered ring . They are often used in organic synthesis and can react with a wide range of nucleophiles .

Mode of Action

The mode of action of 2-(2-Bromo-5-fluorophenyl)oxirane is likely to involve nucleophilic attack on the strained three-membered ring . This can lead to the opening of the ring and formation of new bonds . The exact details of this interaction would depend on the specific nucleophile involved.

Biochemical Pathways

For instance, oximes and hydrazones can be formed from the reaction of aldehydes and ketones with hydroxylamine or hydrazine .

Eigenschaften

IUPAC Name |

2-(2-bromo-5-fluorophenyl)oxirane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrFO/c9-7-2-1-5(10)3-6(7)8-4-11-8/h1-3,8H,4H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVFZMOCAJVFKOF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)C2=C(C=CC(=C2)F)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrFO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.03 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Bromo-5-fluorophenyl)oxirane | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[cyano(2-methylphenyl)methyl]-2-methylbutanamide](/img/structure/B2959340.png)

![Ethyl 2-[[(Z)-3-(4-chlorophenyl)-2-cyanoprop-2-enoyl]amino]-4-(4-fluorophenyl)thiophene-3-carboxylate](/img/structure/B2959345.png)

![(E)-1-(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)-3-phenylprop-2-en-1-one](/img/structure/B2959347.png)

![ethyl 3-(8-(2-ethylphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2959350.png)

![Methylethyl 2-[3-(2,5-dimethoxyphenyl)-4-methyl-2-oxochromen-6-yloxy]acetate](/img/structure/B2959351.png)

![{[2-(Trifluoromethyl)phenyl]carbamoyl}methyl 5-bromofuran-2-carboxylate](/img/structure/B2959354.png)

![3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-3-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B2959361.png)